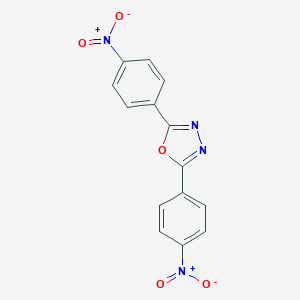

2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(4-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O5/c19-17(20)11-5-1-9(2-6-11)13-15-16-14(23-13)10-3-7-12(8-4-10)18(21)22/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVIYWNQRSLRGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146461 | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044-49-1 | |

| Record name | 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001044491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole, 2,5-bis(p-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-BIS-(4-NITRO-PHENYL)-(1,3,4)OXADIAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis and detailed characterization of 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole, a symmetrical diaryl-1,3,4-oxadiazole with significant potential in medicinal chemistry and materials science. The presence of the electron-withdrawing nitro groups and the planar oxadiazole core imparts unique electronic and photophysical properties to the molecule, making it a subject of considerable research interest. This document is structured to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their experimental design and interpretation.

Strategic Importance and Applications

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding, which can enhance interactions with biological targets.[1] Derivatives of 1,3,4-oxadiazole exhibit a wide range of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2][3] The title compound, this compound, with its symmetrical structure and strong electron-withdrawing substituents, serves as a valuable building block for the synthesis of more complex pharmaceutical agents and as a subject for studying structure-activity relationships (SAR).[4] Beyond pharmaceuticals, its fluorescent properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[5][6]

Synthesis of this compound: A Validated Protocol

The synthesis of symmetrically 2,5-disubstituted-1,3,4-oxadiazoles is most commonly and efficiently achieved through the cyclodehydration of an N,N'-diacylhydrazine intermediate. This intermediate is typically formed by the reaction of a carbohydrazide with an aroyl chloride. The subsequent ring-closure is facilitated by a dehydrating agent, with phosphorus oxychloride (POCl₃) being a widely used and effective choice.[3][7]

Causality Behind Experimental Choices

The selection of 4-nitrobenzohydrazide and 4-nitrobenzoyl chloride as starting materials is dictated by the target molecule's symmetrical structure. The use of phosphorus oxychloride as the cyclizing agent is based on its efficacy in promoting the dehydration of the diacylhydrazine intermediate under relatively mild conditions. The reaction is typically performed under reflux to ensure it proceeds to completion. The choice of ethanol for recrystallization is due to the good solubility of the product at elevated temperatures and its poor solubility at room temperature, which allows for efficient purification.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol

Materials:

-

4-nitrobenzohydrazide

-

4-nitrobenzoyl chloride

-

Phosphorus oxychloride (POCl₃)

-

Ethanol

-

Crushed ice

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Büchner funnel)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzohydrazide (1 equivalent).

-

Addition of Reagents: To the flask, add 4-nitrobenzoyl chloride (1 equivalent) and phosphorus oxychloride (5-10 volumes).

-

Reaction: Gently heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 3-5 hours.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto a generous amount of crushed ice in a beaker with stirring. This will hydrolyze the excess POCl₃ and precipitate the crude product.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining acid and inorganic byproducts.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove any residual solvent.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Structural Elucidation Diagram

Caption: Overview of the characterization techniques employed.

Spectroscopic and Analytical Data

The following table summarizes the expected characterization data for this compound based on literature values for analogous compounds and general spectroscopic principles.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the p-nitrophenyl rings would appear as two doublets in the downfield region (typically δ 8.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group and the oxadiazole ring. |

| ¹³C NMR | Carbons of the oxadiazole ring are expected to resonate at approximately δ 160-165 ppm.[8] Aromatic carbons will show distinct signals, with the carbon attached to the nitro group being the most deshielded. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for the C=N stretching of the oxadiazole ring (around 1615-1630 cm⁻¹), C-O-C stretching (around 1020-1070 cm⁻¹), and strong symmetric and asymmetric stretching of the NO₂ group (around 1340-1350 cm⁻¹ and 1520-1530 cm⁻¹, respectively). Aromatic C-H stretching will be observed above 3000 cm⁻¹.[9][10] |

| Mass Spectrometry (EI) | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight of the compound (C₁₄H₈N₄O₅ = 312.24 g/mol ). Fragmentation may involve the loss of NO₂ groups and cleavage of the oxadiazole ring. |

| Thermal Analysis (TGA/DSC) | The compound is expected to be thermally stable, with a high decomposition temperature, likely above 250 °C, as is common for aromatic heterocyclic compounds.[11][12] The DSC thermogram would indicate the melting point and any phase transitions. |

| UV-Vis Spectroscopy | In a suitable solvent (e.g., THF, CH₂Cl₂), an intense absorption band in the UV region is expected, corresponding to π-π* transitions of the conjugated aromatic system.[5][13] |

| Fluorescence Spectroscopy | Upon excitation at the absorption maximum, the compound is expected to exhibit fluorescence emission at a longer wavelength, with the Stokes shift being dependent on the solvent polarity.[5][6][14] |

Trustworthiness and Self-Validation

The integrity of this guide is based on established and peer-reviewed synthetic methodologies and characterization principles. The described synthesis is a robust and widely adopted method for this class of compounds. The characterization data, when acquired, should be cross-validated. For instance, the molecular formula determined from elemental analysis should match the molecular weight obtained from mass spectrometry. The functional groups identified by FT-IR should be consistent with the structure confirmed by NMR. This multi-faceted approach to characterization provides a self-validating system, ensuring the identity and purity of the synthesized this compound.

References

- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 5. researchgate.net [researchgate.net]

- 6. sahussaintu.wordpress.com [sahussaintu.wordpress.com]

- 7. jchemrev.com [jchemrev.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. updatepublishing.com [updatepublishing.com]

- 11. Tri-1,3,4-Oxadiazoles Modified with Nitroimine: Balancing Energy, Sensitivity, and Thermal Stability [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence Spectral Properties of 2,5-Diphenyl-1,3,4-oxadiazole with Two-Color Two-Photon Excitation - PubMed [pubmed.ncbi.nlm.nih.gov]

2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole synthesis from 4-nitrobenzoic acid

An In-Depth Technical Guide to the Synthesis of 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole from 4-Nitrobenzoic Acid

Executive Summary

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] Compounds bearing this heterocyclic ring exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway to a key symmetrical diaryl derivative, this compound, starting from the readily available precursor, 4-nitrobenzoic acid.

This document moves beyond a simple recitation of steps, delving into the mechanistic underpinnings of each transformation. We will explore the causality behind the selection of reagents, solvents, and reaction conditions, offering field-proven insights to guide researchers, scientists, and drug development professionals. The protocols described herein are designed to be self-validating, providing a clear rationale for each experimental choice to ensure reproducibility and high yields. All key claims and procedural standards are substantiated with citations from authoritative scientific literature.

Introduction to 1,3,4-Oxadiazoles in Drug Discovery

The five-membered 1,3,4-oxadiazole ring is a privileged structure in the design of therapeutic agents.[4][5] Its unique electronic properties, planar geometry, and ability to act as a hydrogen bond acceptor make it an attractive component for modulating the physicochemical and pharmacokinetic profiles of small molecules.[1] Unlike ester or amide groups, the oxadiazole core is resistant to hydrolysis by metabolic enzymes, enhancing the in-vivo stability and bioavailability of drug candidates.[6] Notable drugs incorporating this moiety include the antiretroviral agent Raltegravir and the anticancer agent Zibotentan, highlighting its clinical significance.[2][5]

The symmetrical 2,5-diaryl-1,3,4-oxadiazoles, such as the target compound this compound, are valuable as synthetic intermediates and as final compounds in materials science and medicinal chemistry. The presence of the nitro groups offers potential for further functionalization and modulates the electronic properties of the molecule.

Overview of the Synthetic Strategy

The synthesis of this compound from 4-nitrobenzoic acid is a classical and highly efficient three-step process. This convergent approach ensures high yields by first activating the carboxylic acid, then forming a key symmetrical intermediate, and finally executing a dehydrative cyclization.

The overall workflow is as follows:

-

Activation: 4-Nitrobenzoic acid is converted into its highly reactive acid chloride derivative, 4-nitrobenzoyl chloride, using a chlorinating agent like thionyl chloride (SOCl₂).

-

Dimerization & Condensation: Two equivalents of 4-nitrobenzoyl chloride react with one equivalent of hydrazine hydrate to form the symmetrical intermediate, N,N'-bis(4-nitrobenzoyl)hydrazine.

-

Cyclodehydration: The diacylhydrazine intermediate undergoes intramolecular cyclization and dehydration, typically mediated by phosphorus oxychloride (POCl₃), to yield the final 1,3,4-oxadiazole ring.[7][8]

Mechanistic Insights: The "Why" Behind the Chemistry

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization. This section details the transformations occurring at a molecular level.

Step 1: Formation of 4-Nitrobenzoyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[9]

The mechanism involves the initial attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl₂, followed by the departure of a chloride ion. A subsequent intramolecular rearrangement and elimination of SO₂ and HCl gas yields the final acyl chloride.

Step 2: Synthesis of N,N'-Bis(4-nitrobenzoyl)hydrazine

This step is a straightforward double nucleophilic acyl substitution. Hydrazine (H₂N-NH₂) contains two nucleophilic nitrogen atoms. Each nitrogen atom attacks the highly electrophilic carbonyl carbon of a 4-nitrobenzoyl chloride molecule. The symmetrical nature of hydrazine and the use of two equivalents of the acid chloride lead to the formation of the desired 1,2-diacylhydrazine intermediate.[10]

Step 3: POCl₃-Mediated Cyclodehydration

This is the key ring-forming step. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent commonly used for synthesizing 1,3,4-oxadiazoles from diacylhydrazines.[7][8] The mechanism proceeds through several stages:

-

Enolization: The diacylhydrazine tautomerizes to its di-enol form.

-

Activation: The hydroxyl groups of the enol are activated by POCl₃, converting them into good leaving groups.

-

Cyclization: An intramolecular nucleophilic attack by one oxygen atom onto the adjacent carbon displaces the activated group, forming the five-membered ring.

-

Aromatization: Elimination of the second activated group and a proton leads to the formation of the stable, aromatic 1,3,4-oxadiazole ring.

Detailed Experimental Protocols

Safety Precaution: All steps should be performed in a well-ventilated fume hood. Thionyl chloride, phosphorus oxychloride, and the generated HCl gas are corrosive and toxic.[11] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, must be worn at all times.

Synthesis of 4-Nitrobenzoyl Chloride

This protocol is adapted from established procedures reporting near-quantitative yields.[12]

-

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles 4-Nitrobenzoic Acid 167.12 16.7 g 0.10 | Thionyl Chloride (SOCl₂) | 118.97 | 16 mL (26.2 g) | 0.22 |

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to an acid gas trap (e.g., a bubbler with NaOH solution), add 4-nitrobenzoic acid (16.7 g, 0.10 mol).

-

Carefully add thionyl chloride (16 mL, 0.22 mol) to the flask.[12]

-

Heat the mixture gently under reflux for 3-4 hours. The solid acid will gradually dissolve as it reacts, and vigorous evolution of HCl and SO₂ gases will be observed. The reaction is complete when gas evolution ceases and a clear, yellow liquid is formed.[12][13]

-

Allow the mixture to cool slightly. Arrange the apparatus for distillation and remove the excess thionyl chloride by distillation at atmospheric pressure.

-

The crude 4-nitrobenzoyl chloride remains as a residual yellow liquid that solidifies upon cooling.[12] This product is often of sufficient purity for the next step. If higher purity is required, it can be purified by vacuum distillation (b.p. 155°C/20 mm Hg).[14][15]

-

Expected Yield: 18.0 - 18.4 g (97-99%)

-

Appearance: Pale yellow crystalline solid.

-

Melting Point: 71-73°C.[12]

-

Synthesis of N,N'-Bis(4-nitrobenzoyl)hydrazine

-

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles 4-Nitrobenzoyl Chloride 185.56 18.55 g 0.10 Hydrazine Hydrate (~64% soln) 50.06 ~2.5 mL (~2.5 g) ~0.05 Pyridine 79.10 100 mL - | Ethanol | 46.07 | 50 mL | - |

-

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-nitrobenzoyl chloride (18.55 g, 0.10 mol) in 100 mL of dry pyridine.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add hydrazine hydrate (~2.5 mL, 0.05 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.[10]

-

Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid product thoroughly with water (3 x 100 mL) and then with cold ethanol (2 x 25 mL).

-

Dry the product in a vacuum oven at 80°C.

-

Expected Yield: 15.5 - 16.2 g (90-94%)

-

Appearance: Colorless or pale yellow solid.[10]

-

Synthesis of this compound

This procedure utilizes phosphorus oxychloride as the cyclodehydrating agent.[7][16]

-

Reagents & Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles N,N'-Bis(4-nitrobenzoyl)hydrazine 330.25 13.2 g 0.04 | Phosphorus Oxychloride (POCl₃) | 153.33 | 40 mL | - |

-

Procedure:

-

Place N,N'-bis(4-nitrobenzoyl)hydrazine (13.2 g, 0.04 mol) in a 100 mL round-bottom flask equipped with a reflux condenser and a gas trap.

-

Carefully add phosphorus oxychloride (40 mL) to the flask.

-

Heat the mixture under reflux at 100-110°C for 6-8 hours.[17]

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with constant stirring in a large beaker (this step is highly exothermic and should be done cautiously in a fume hood).

-

Allow the ice to melt completely. A solid precipitate will form.

-

Collect the crude product by vacuum filtration and wash it extensively with water until the filtrate is neutral to pH paper.

-

Purify the product by recrystallization from a suitable solvent, such as glacial acetic acid or a mixture of ethanol and dimethylformamide (DMF).

-

Dry the purified crystals in a vacuum oven.

-

Expected Yield: 11.0 - 11.9 g (88-95%)

-

Appearance: Yellow crystalline solid.

-

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the final product.

| Parameter | Expected Result | Rationale |

| Melting Point | >300 °C | High melting point is expected for this rigid, symmetrical, and crystalline aromatic compound. |

| FT-IR (KBr, cm⁻¹) | ~1610 (C=N), ~1520 & 1340 (NO₂), ~1250 (C-O-C), Absence of N-H (~3300) | Appearance of C=N and C-O-C stretches confirms oxadiazole ring formation. Disappearance of N-H stretch from the diacylhydrazine intermediate indicates successful cyclization.[18] |

| ¹H NMR (DMSO-d₆, δ ppm) | ~8.4-8.6 (m, 8H) | Due to the molecule's symmetry, the four protons on each aromatic ring are expected to appear as a complex multiplet (or two doublets) in the downfield region, integrating to 8 protons. |

| Mass Spec. (ESI-MS) | m/z = 313 [M+H]⁺ | The calculated molecular weight is 312.23 g/mol . The mass spectrum should show a prominent peak corresponding to the protonated molecule. |

References

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 1,2-Bis(4-nitrobenzoyl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. prepchem.com [prepchem.com]

- 16. Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 17. lupinepublishers.com [lupinepublishers.com]

- 18. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data for 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole

An In-depth Technical Guide to the Spectroscopic Properties of 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Signature

This compound is a symmetrically substituted aromatic oxadiazole, a class of heterocyclic compounds of significant interest in medicinal and materials chemistry.[1] The 1,3,4-oxadiazole core is a bioisostere for ester and amide groups, offering enhanced hydrolytic and metabolic stability, which makes it a privileged scaffold in drug design.[2] Derivatives are known to possess a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[3][4] The presence of terminal nitro groups, which are strong electron-withdrawing moieties, profoundly influences the molecule's electronic and photophysical properties, making it a candidate for applications in optoelectronics.

This guide serves as a comprehensive technical resource on the spectroscopic characterization of this compound. As a senior application scientist, my objective is to move beyond a mere listing of data, instead providing a narrative that explains the causality behind experimental choices and the interpretation of spectral features. This document is designed to be a self-validating system, grounding all claims in authoritative data and established protocols, thereby empowering researchers to confidently identify, characterize, and utilize this compound in their work.

Caption: Chemical Information for this compound.

Contextual Framework: Synthesis Pathway

Understanding the spectroscopic signature of a molecule begins with an appreciation of its synthesis. The most common and direct route to symmetrically substituted 2,5-diaryl-1,3,4-oxadiazoles involves the cyclodehydration of an N,N'-diacylhydrazine intermediate. This precursor is typically formed by reacting a suitable acylhydrazide with an aroyl chloride.[1] In the case of the title compound, 4-nitrobenzoyl chloride would be reacted with 4-nitrobenzohydrazide, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃).[1][4]

This synthetic pathway is critical for quality control. The spectroscopic techniques detailed in this guide are essential for verifying the successful formation of the oxadiazole ring and confirming the absence of starting materials or the diacylhydrazine intermediate in the final product.

Caption: General synthesis workflow for the target compound.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) provides the most definitive evidence of a compound's molecular weight and can offer structural insights through fragmentation analysis. For this compound, electron ionization (EI) is a common technique.

Expertise & Causality: The choice of EI-MS is predicated on its ability to induce reproducible fragmentation, creating a characteristic "fingerprint" for the molecule. The stability of the aromatic and heterocyclic rings dictates the fragmentation pattern. We anticipate the molecular ion peak to be prominent, confirming the successful synthesis. The primary fragmentation pathways often involve cleavage of the bonds linking the phenyl rings to the oxadiazole core.

Data Summary: Mass Spectrometry

| Feature | m/z Value | Interpretation |

|---|---|---|

| Molecular Ion [M]⁺ | 312 | Corresponds to the molecular weight of C₁₄H₈N₄O₅.[5] |

| Fragment 1 | 150 | Likely corresponds to the [O₂NC₆H₄CO]⁺ fragment (p-nitrobenzoyl cation).[5] |

| Fragment 2 | 104 | Likely corresponds to the [C₆H₄N]⁺ fragment.[5] |

Protocol: Acquiring GC-MS Data

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate. The solution must be free of particulate matter.

-

Instrument Setup:

-

Injector: Set the injector temperature to 250°C. Use a splitless injection mode to maximize the amount of analyte reaching the column.

-

GC Column: Employ a standard non-polar column (e.g., DB-5ms) suitable for separating aromatic compounds.

-

Oven Program: Begin at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 300°C. Hold for 5-10 minutes. This gradient ensures the separation of any residual solvents or impurities before the analyte elutes.

-

MS Interface: Set the transfer line temperature to 280°C to prevent condensation.

-

-

MS Acquisition:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library data.

-

Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Analysis: Identify the peak corresponding to the eluted compound. Analyze the mass spectrum for the molecular ion peak ([M]⁺) at m/z 312 and characteristic fragment ions.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The vibrational frequencies of bonds within the molecule correspond to specific absorption bands in the IR spectrum.

Expertise & Causality: For this molecule, we are particularly interested in confirming the presence of the nitro groups (NO₂), the C=N and C-O-C bonds characteristic of the oxadiazole ring, and the aromatic C-H bonds. The absence of a C=O stretch (around 1650-1700 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹) is crucial to confirm the complete cyclization of the diacylhydrazine intermediate.

Data Summary: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Aromatic Ring |

| ~1615 | C=N Stretch | 1,3,4-Oxadiazole Ring |

| ~1520 & ~1345 | Asymmetric & Symmetric N-O Stretch | Nitro (NO₂) Group |

| ~1015 | C-O-C Stretch | 1,3,4-Oxadiazole Ring |

| ~850 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Note: These are expected values based on typical ranges for these functional groups. Specific values can be found in reference spectra.[5][6][7]

Protocol: KBr Wafer Method for FTIR

-

Sample Preparation:

-

Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar. The KBr must be free of moisture to avoid a broad O-H absorption band.

-

The grinding must be thorough to ensure the sample is finely dispersed, minimizing light scattering.

-

-

Pellet Formation:

-

Transfer the ground powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet is indicative of good sample dispersion and is essential for a high-quality spectrum.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber first. This is critical for subtracting the spectral contributions of atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Analyze the resulting spectrum for the characteristic absorption bands listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Expertise & Causality: Due to the molecule's C₂ symmetry, a simplified NMR spectrum is expected. In the ¹H NMR spectrum, the four protons on each phenyl ring are chemically non-equivalent but will appear as two distinct sets of two protons each, resulting in a pair of doublets. In the ¹³C NMR, we expect to see only five signals for the twelve aromatic carbons and one signal for the two equivalent carbons in the oxadiazole ring. The strong deshielding effect of the nitro groups and the heterocyclic ring will push the signals significantly downfield.

Data Summary: Expected NMR Signals (in DMSO-d₆)

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| > 8.4 | Doublet | 4H | Aromatic protons ortho to NO₂ group |

| > 8.2 | Doublet | 4H | Aromatic protons ortho to oxadiazole ring |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~164 | C2/C5 of Oxadiazole ring[8] |

| ~150 | Aromatic C attached to NO₂ |

| ~130-135 | Aromatic C (ipso to oxadiazole, C-H) |

| ~125 | Aromatic C-H |

Note: These are predicted chemical shifts. Actual values may vary based on solvent and experimental conditions. The proton signals are expected to appear as an AA'BB' system, which often simplifies to two apparent doublets.[9]

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Weigh 5-10 mg of the compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆. This compound's polarity suggests poor solubility in less polar solvents like CDCl₃.

-

Ensure the sample is fully dissolved, using gentle warming or vortexing if necessary.

-

-

Instrument Setup:

-

The choice of a high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the aromatic protons.

-

-

Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

¹³C NMR: This requires a significantly longer acquisition time. Use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) with Fourier transformation.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants to confirm the assignments. Analyze the chemical shifts in the ¹³C spectrum.

-

UV-Visible and Fluorescence Spectroscopy: Exploring Electronic Properties

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions within the molecule. 2,5-diaryl-1,3,4-oxadiazoles are well-known for their strong UV absorption and fluorescence properties, making them useful as chromophores and fluorophores.[10][11]

Expertise & Causality: The extended π-conjugated system spanning the two phenyl rings and the central oxadiazole ring is expected to result in strong π → π* absorption bands in the UV region.[12] The presence of the electron-withdrawing nitro groups can influence the energy of these transitions and may introduce n → π* transitions. These groups, however, are also known to often quench fluorescence, which could result in a low quantum yield for this specific derivative compared to other diaryl oxadiazoles.[13] The photophysical properties are often highly sensitive to the polarity of the solvent.[14]

Data Summary: Expected Photophysical Properties

| Parameter | Expected Range/Behavior | Rationale |

|---|---|---|

| Absorption (λₘₐₓ) | 300 - 360 nm | Corresponds to π → π* transitions in the extended conjugated system. |

| Molar Absorptivity (ε) | High (> 20,000 M⁻¹cm⁻¹) | Characteristic of allowed π → π* transitions. |

| Emission (λₑₘ) | 380 - 450 nm | Emission is expected to be Stokes-shifted from the absorption maximum. |

| Quantum Yield (Φ) | Potentially Low | The nitro groups can provide non-radiative decay pathways, quenching fluorescence. |

| Solvatochromism | Possible | The emission peak may shift with solvent polarity due to changes in the dipole moment upon excitation.[14] |

Caption: A logical workflow for the complete spectroscopic characterization.

Protocol: UV-Vis and Fluorescence Measurements

-

Sample Preparation:

-

Prepare a stock solution of the compound in a UV-grade solvent (e.g., dichloromethane, acetonitrile) at a concentration of approximately 10⁻³ M.

-

From the stock solution, prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) for analysis. The absorbance at λₘₐₓ should ideally be between 0.1 and 1.0 for UV-Vis and below 0.1 for fluorescence to avoid inner filter effects.

-

-

UV-Vis Acquisition:

-

Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (as a reference) and another with the sample solution.

-

Record the absorption spectrum over a relevant range (e.g., 200-600 nm).

-

Determine the wavelength of maximum absorbance (λₘₐₓ).

-

-

Fluorescence Acquisition:

-

Using a spectrofluorometer, set the excitation wavelength to the λₘₐₓ determined from the UV-Vis spectrum.

-

Scan the emission spectrum over a range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., 350-700 nm).

-

To study solvatochromic effects, repeat the measurements in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, DMSO).[14]

-

Conclusion

The spectroscopic profile of this compound is a direct reflection of its symmetric, highly conjugated, and electronically polarized structure. Mass spectrometry confirms its molecular formula, while IR spectroscopy validates the successful formation of the oxadiazole ring and the presence of key nitro functional groups. The simplicity of the NMR spectra provides a clear confirmation of the molecule's C₂ symmetry. Finally, UV-Visible and fluorescence studies reveal the nature of its electronic structure. This comprehensive dataset, acquired through the rigorous protocols described herein, provides researchers with the essential tools to unambiguously identify the compound, ensure its purity, and lay the groundwork for its application in drug development and materials science.

References

- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,5-Bis-(4-nitro-phenyl)-(1,3,4)oxadiazole | C14H8N4O5 | CID 13971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(1044-49-1) IR Spectrum [m.chemicalbook.com]

- 7. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. sahussaintu.wordpress.com [sahussaintu.wordpress.com]

- 11. researchgate.net [researchgate.net]

- 12. journalspub.com [journalspub.com]

- 13. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Structural Elucidation of 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole, a molecule of significant interest in medicinal chemistry and materials science. We delve into the critical aspects of its synthesis, single-crystal growth, and detailed structural characterization by X-ray crystallography. Beyond the fundamental crystallographic data, this guide explores the nuances of its intermolecular interactions through advanced computational techniques such as Hirshfeld surface analysis and Density Functional Theory (DFT). This document is intended to serve as an in-depth resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and advanced insights into the solid-state properties of this important heterocyclic compound.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The metabolic stability and favorable pharmacokinetic profile of the oxadiazole nucleus make it an attractive component in the design of novel therapeutic agents. The title compound, this compound, with its symmetrical diaryl substitution and electron-withdrawing nitro groups, presents a compelling case for detailed structural investigation. Understanding its three-dimensional architecture is paramount for elucidating structure-activity relationships (SAR) and designing next-generation derivatives with enhanced biological efficacy.

Synthesis and Single-Crystal Growth: From Precursors to Diffraction-Quality Crystals

The synthesis of this compound is typically achieved through a multi-step process commencing with commercially available 4-nitrobenzoic acid. The following protocol outlines a reliable and reproducible method for the synthesis and subsequent growth of single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Synthesis

A common and effective route for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[2]

Step 1: Synthesis of 4-nitrobenzoyl chloride

-

A mixture of 4-nitrobenzoic acid and thionyl chloride (in excess) is refluxed for 2-3 hours.

-

The excess thionyl chloride is removed by distillation under reduced pressure to yield crude 4-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N,N'-bis(4-nitrobenzoyl)hydrazine

-

Hydrazine hydrate is dissolved in a suitable solvent, such as pyridine or dichloromethane, and cooled in an ice bath.

-

4-nitrobenzoyl chloride (2 equivalents) is added dropwise to the cooled hydrazine solution with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The resulting precipitate, N,N'-bis(4-nitrobenzoyl)hydrazine, is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried.

Step 3: Cyclodehydration to form this compound

-

N,N'-bis(4-nitrobenzoyl)hydrazine is heated under reflux in a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid, for 4-6 hours.

-

After cooling, the reaction mixture is carefully poured onto crushed ice.

-

The resulting solid is filtered, washed thoroughly with water to remove any residual acid, and then with a dilute sodium bicarbonate solution.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to yield pure this compound.

Experimental Protocol: Single-Crystal Growth

The growth of high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. Slow evaporation is a widely used and effective technique for obtaining single crystals of small organic molecules.

-

A saturated solution of purified this compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) at a slightly elevated temperature.

-

The hot, saturated solution is filtered to remove any particulate matter.

-

The filtrate is placed in a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at room temperature.

-

The vial should be left undisturbed in a vibration-free environment.

-

Over a period of several days to weeks, as the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

Diagram of the Synthetic Workflow

Caption: Synthetic and crystallization workflow for this compound.

Crystal Structure Analysis: Unveiling the Molecular Architecture

The precise three-dimensional arrangement of atoms in this compound was determined by single-crystal X-ray diffraction. This powerful analytical technique provides definitive information on bond lengths, bond angles, and the overall molecular conformation, as well as insights into how the molecules pack in the solid state.

Crystallographic Data

The crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) with the deposition number 152149 . The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| CCDC Deposition Number | 152149 |

| Empirical Formula | C₁₄H₈N₄O₅ |

| Formula Weight | 312.24 |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 3.821(1) |

| b (Å) | 11.237(2) |

| c (Å) | 14.508(3) |

| α (°) | 90 |

| β (°) | 95.83(2) |

| γ (°) | 90 |

| Volume (ų) | 619.2(2) |

| Z | 2 |

| Calculated Density (g/cm³) | 1.675 |

| Key Structural Feature | The molecule is planar. |

Molecular Structure

The single-crystal X-ray diffraction analysis reveals that the this compound molecule possesses a planar conformation. This planarity is a consequence of the extensive π-conjugation across the entire molecule, encompassing the central 1,3,4-oxadiazole ring and the two flanking nitrophenyl moieties.

Diagram of the Molecular Structure

Caption: Molecular structure of this compound.

Intermolecular Interactions: A Deeper Dive into Crystal Packing

The arrangement of molecules in the crystalline state is governed by a complex interplay of non-covalent interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material, such as its solubility, stability, and bioavailability. For this compound, the planar nature of the molecule and the presence of polar nitro groups and the heteroaromatic oxadiazole ring suggest the importance of π-π stacking and other weak intermolecular forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions such as hydrogen bonds.

For a molecule like this compound, Hirshfeld analysis would likely reveal significant C-H···O and C-H···N interactions, as well as π-π stacking interactions between adjacent aromatic rings. The nitro groups, with their high electron density, are expected to be key participants in these interactions.

Quantum Chemical Calculations

To gain a more quantitative understanding of the energetic contributions of different intermolecular interactions, quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed.[3][4][5] These calculations can determine the interaction energies between molecular pairs in the crystal lattice, providing a detailed picture of the forces that stabilize the crystal packing.

For this compound, DFT calculations would likely confirm the dominance of π-π stacking interactions, driven by favorable electrostatic and dispersion forces between the aromatic rings. Additionally, the calculations would quantify the strength of the weaker C-H···O and C-H···N interactions, providing a complete energetic landscape of the crystal packing.

Diagram of Intermolecular Interactions

Caption: Conceptual diagram of intermolecular interactions and their analysis.

Conclusion and Future Perspectives

The crystal structure of this compound reveals a planar molecule that packs in a manner likely dominated by π-π stacking and other weak intermolecular interactions. This detailed structural understanding provides a critical foundation for the rational design of new 1,3,4-oxadiazole derivatives with tailored properties. For drug development professionals, this information can guide the modification of the molecular structure to optimize interactions with biological targets and improve physicochemical properties. For materials scientists, the insights into crystal packing can inform the design of novel organic materials with specific electronic and optical properties. Future work should focus on co-crystallization studies to modulate the solid-state properties of this compound and explore its potential in various applications.

References

An In-Depth Technical Guide to the Solubility of 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility in common organic solvents.

Introduction: The Significance of Solubility for this compound

This compound belongs to the 1,3,4-oxadiazole class of heterocyclic compounds, which are known for a wide array of biological activities, including antimicrobial and anti-inflammatory properties. The symmetrical substitution with two 4-nitrophenyl groups imparts specific physicochemical properties that are crucial for its application. Solubility is a fundamental parameter that governs the bioavailability, formulation, and efficacy of potential drug candidates. A thorough understanding of the solubility of this compound in various organic solvents is therefore paramount for its progression in research and development pipelines. Aryl-substituted 1,3,4-oxadiazoles generally exhibit low solubility in aqueous solutions, making organic solvents essential for their processing, purification, and formulation.[1]

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the thermodynamics of dissolution, which involves the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released from the formation of solute-solvent interactions. The principle of "like dissolves like" is a useful qualitative predictor.

Molecular Structure Analysis of this compound:

-

1,3,4-Oxadiazole Core: The central oxadiazole ring is a polar heterocyclic system.

-

Two Phenyl Rings: The presence of two aromatic phenyl rings contributes to the nonpolar character of the molecule.

-

Two Nitro Groups (-NO2): The nitro groups are strongly electron-withdrawing and highly polar.

The interplay of these structural features results in a molecule with a significant dipole moment, yet the overall large, rigid, and symmetric structure can lead to strong intermolecular forces in the solid state (high lattice energy), which may limit solubility. It is anticipated that polar aprotic solvents, which can interact with the polar functionalities of the molecule without having strong self-association, will be effective in dissolving this compound.

Qualitative Solubility Profile

Expected Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) due to their ability to solvate both the polar and nonpolar regions of the molecule.

-

Moderate to Good Solubility: Likely in chlorinated solvents like chloroform and dichloromethane, and ketones like acetone.

-

Moderate to Low Solubility: Expected in alcohols such as ethanol and methanol. While these are polar protic solvents, the nonpolar character of the phenyl rings may limit solubility. However, several synthesis procedures for related compounds report recrystallization from ethanol, indicating at least moderate solubility at elevated temperatures.[2]

-

Poor to Insoluble: Expected in nonpolar solvents like hexane and toluene, and in water.

The following diagram illustrates the logical flow for a preliminary assessment of solubility.

Caption: Logical workflow for predicting the qualitative solubility of this compound.

Quantitative Determination of Solubility: An Experimental Protocol

For researchers requiring precise solubility data, the following detailed experimental protocol, based on the reliable shake-flask method, is provided. This method is considered a gold standard for determining the equilibrium solubility of poorly soluble compounds.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. An excess is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a plateau in concentration.

-

-

Sample Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-determined calibration curve.

-

Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. The UV-Vis absorption spectra of similar 2,5-disubstituted 1,3,4-oxadiazole derivatives have been reported in various organic solvents.[3][4]

-

Determine the concentration of the solute in the diluted sample using the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Data Presentation

The solubility data should be compiled into a clear and concise table, expressing solubility in units such as mg/mL or g/100 mL.

Table 1: Solubility of this compound in Common Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 36.7 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | To be determined |

| Acetone | 20.7 | To be determined |

| Chloroform | 4.8 | To be determined |

| Ethyl Acetate | 6.0 | To be determined |

| Ethanol | 24.6 | To be determined |

| Methanol | 32.7 | To be determined |

| Toluene | 2.4 | To be determined |

| Hexane | 1.9 | To be determined |

| Water | 80.1 | Expected to be very low |

Causality and Experimental Choices

The choice of the shake-flask method is deliberate; it allows for the system to reach true thermodynamic equilibrium, providing a reliable measure of solubility. The use of a constant temperature shaker is essential as solubility is temperature-dependent. For most solids, solubility increases with temperature. The centrifugation and filtration steps are critical for ensuring that only the dissolved solid is quantified, preventing artificially high results from suspended microparticles. UV-Vis spectrophotometry is a common and accessible method for the quantification of aromatic compounds, including oxadiazole derivatives.[5][6]

The following diagram outlines the experimental workflow for the quantitative determination of solubility.

Caption: Experimental workflow for the quantitative determination of solubility.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. journalspub.com [journalspub.com]

- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole

Foreword: A Molecule of Contrasting Character

2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole stands as a molecule of significant interest, embodying a fascinating juxtaposition of inherent stability and energetic potential. Its architecture, featuring a robust 1,3,4-oxadiazole core flanked by two nitro-activated phenyl rings, suggests applications ranging from high-performance polymers to energetic materials. The 1,3,4-oxadiazole ring is a well-established pharmacophore known for its metabolic stability and role in medicinal chemistry, but it also serves as a thermally stable backbone in materials science.[1][2] Conversely, the presence of nitro groups imparts a high energy density, making a thorough understanding of its thermal behavior not just a matter of scientific curiosity, but a critical prerequisite for safe handling and application.[2] This guide synthesizes the current understanding of this compound's probable characteristics, drawing upon established principles of physical organic chemistry and data from structurally analogous compounds to provide a predictive but rigorous overview of its thermal properties and decomposition pathways.

Plausible Synthesis Pathway

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is well-documented, with the most common and efficient routes involving the cyclodehydration of an N,N'-diacylhydrazine intermediate.[3] For the title compound, a logical and established approach would involve the reaction of hydrazine with two equivalents of a 4-nitrobenzoyl derivative, followed by ring closure.

A scientifically sound two-step synthesis is proposed:

-

Formation of N,N'-bis(4-nitrobenzoyl)hydrazine: This intermediate is formed by reacting 4-nitrobenzoyl chloride with hydrazine hydrate. The nucleophilic nitrogen atoms of hydrazine attack the electrophilic carbonyl carbon of two separate 4-nitrobenzoyl chloride molecules to form the symmetrical diacylhydrazine.

-

Cyclodehydration to form the Oxadiazole Ring: The resulting diacylhydrazine is then subjected to dehydrative cyclization. This is typically achieved by heating the intermediate with a strong dehydrating agent, such as phosphoryl chloride (POCl₃), polyphosphoric acid (PPA), or thionyl chloride (SOCl₂).[3][4] The dehydrating agent facilitates the intramolecular elimination of a water molecule, leading to the formation of the stable, five-membered 1,3,4-oxadiazole ring.

Thermal Analysis: A Predictive Assessment

-

Thermogravimetric Analysis (TGA): Measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It reveals decomposition temperatures, the presence of volatiles, and compositional information.[5]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample relative to a reference as a function of temperature. It identifies melting points, glass transitions, and the enthalpy of exothermic (heat-releasing) or endothermic (heat-absorbing) events, such as decomposition or phase changes.[5][6]

Expected Thermal Profile: The combination of the highly stable 1,3,4-oxadiazole ring and the energetic nitro-substituted phenyl groups suggests that the compound is a high-melting solid with a sharp, highly exothermic decomposition occurring at an elevated temperature. The decomposition is expected to be rapid, with a significant and sudden mass loss observable in TGA, corresponding to a large exothermic peak in the DSC thermogram.

Comparative Data from Analogous Compounds: To ground these predictions, the thermal properties of related nitroaromatic and oxadiazole-containing compounds are summarized below.

| Compound/Class | Analysis Method | Key Thermal Events | Reference |

| 2,5-Disubstituted-[4][7][8]oxadiazole derivatives | TGA | Very good thermal stability, with decomposition onset > 330 °C. | [9] |

| 1,2,3-Triazole with Nitro-substituted Oxadiazole Ring | TG-DTG | Thermally stable up to 135-182 °C; nitro group reduces stability. | [2] |

| Nitroaromatic Explosives (general) | DSC/TGA | Exhibit sharp, high-energy exothermic decomposition. | [8][10] |

| Poly(1,3,4-oxadiazole-ether)s | TGA | High thermo-oxidative stability with 5% weight loss > 380 °C. | [9] |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of complex energetic materials often proceeds through a multi-step radical mechanism. For this compound, the decomposition is hypothesized to initiate at the weakest thermal link: the C–NO₂ bond of the nitroaromatic systems.

Initiation Step: The primary and rate-determining step is likely the homolytic cleavage of the carbon-nitrogen bond connecting the nitro group to the phenyl ring.[7][11][12] This bond scission is energetically favored over the cleavage of bonds within the aromatic or oxadiazole rings and results in the formation of a phenyl radical and nitrogen dioxide (NO₂).

Propagation and Fragmentation: Following the initial C–NO₂ bond scission, a cascade of radical reactions leads to the complete fragmentation of the molecule.

-

The highly reactive NO₂ can abstract hydrogen atoms or attack other parts of the molecule, accelerating decomposition.

-

The destabilized phenyl radical can trigger the fragmentation of the 1,3,4-oxadiazole ring. Thermal degradation of the oxadiazole ring itself involves fragmentation and chain scission, likely breaking the weaker C-O and N-N bonds.[9]

-

This leads to the evolution of a mixture of small gaseous products, such as N₂, CO, CO₂, and various nitrogen oxides (NOx), resulting in the significant mass loss observed in TGA.

Field-Proven Experimental Protocols

To ensure the safety and accuracy of thermal analysis for high-energy materials, adherence to standardized protocols is paramount. The following methodologies are based on best practices for compounds of this class.[10]

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, decomposition onset temperature, and decomposition enthalpy.

Methodology:

-

Sample Preparation: Using appropriate safety precautions (gloves, safety glasses, static-free environment), weigh 0.5–1.5 mg of the sample into a high-pressure crucible (e.g., gold-plated stainless steel). Causality: Small sample mass and high-pressure crucibles are critical for mitigating the risk of explosive decomposition that could damage the instrument.

-

Crucible Sealing: Hermetically seal the crucible to contain any evolved gases during the initial stages of decomposition, ensuring the measured heat flow is accurate.

-

Instrument Setup:

-

Place the sealed sample crucible and an empty, sealed reference crucible into the DSC cell.

-

Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20–50 mL/min. Causality: An inert atmosphere prevents oxidative side reactions, isolating the intrinsic thermal decomposition.

-

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 40 °C).

-

Ramp the temperature at a controlled rate, typically 5–10 °C/min, to a final temperature beyond the decomposition event (e.g., 400-500 °C). Causality: A controlled heating rate ensures thermal equilibrium and produces reproducible, well-defined peaks.

-

-

Data Analysis:

-

Identify the endothermic peak corresponding to the melting point (if any).

-

Determine the extrapolated onset temperature of the large exothermic peak, which represents the start of the decomposition.

-

Integrate the area of the exothermic peak to calculate the enthalpy of decomposition (ΔHd) in J/g.

-

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature of mass loss and quantify the residue.

Methodology:

-

Sample Preparation: Weigh 1–3 mg of the sample into an open ceramic or platinum TGA pan. Causality: An open pan allows decomposition gases to escape freely, ensuring accurate mass loss measurement.

-

Instrument Setup:

-

Place the sample pan onto the TGA balance mechanism.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at 20–50 mL/min.

-

-

Thermal Program:

-

Equilibrate at a low temperature (e.g., 40 °C).

-

Ramp the temperature at a rate of 10 °C/min to a high final temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis:

-

Generate a plot of mass (%) vs. temperature (°C).

-

Determine the onset temperature of mass loss from the primary decomposition step.

-

Quantify the percentage of mass lost at each stage and the final residual mass.

-

Conclusion

This compound is a molecule engineered for stability, yet endowed with significant energetic character. Based on the analysis of its structural components and related compounds, it is predicted to be a thermally robust material with a high decomposition temperature, likely exceeding 300 °C. Its decomposition is expected to be a rapid, highly exothermic event initiated by the cleavage of the C–NO₂ bonds. This guide provides a foundational framework for its synthesis, a predictive model of its thermal behavior, and the rigorous experimental protocols required for its safe and accurate characterization. The insights presented herein are essential for any researcher or organization looking to harness the potential of this and similar high-energy, heterocyclic compounds.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. azom.com [azom.com]

- 6. chimia.ch [chimia.ch]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Photophysical Properties of Nitrophenyl-Substituted Oxadiazoles

Abstract

This technical guide provides a comprehensive exploration of the photophysical properties of nitrophenyl-substituted 1,3,4-oxadiazoles. These compounds have garnered significant interest within the scientific community due to their versatile electronic characteristics, which are tunable through synthetic modification. The introduction of a nitrophenyl moiety, a potent electron-withdrawing group, profoundly influences the intramolecular charge transfer (ICT) characteristics of the oxadiazole core, leading to unique and exploitable photophysical behaviors. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, photophysical characterization, and potential applications of this important class of molecules. We will delve into the causality behind experimental choices and provide self-validating protocols, grounding our discussion in authoritative references.

Introduction: The Significance of Nitrophenyl-Substituted Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocyclic motif containing one oxygen and two nitrogen atoms. It is a well-established pharmacophore and a key building block in materials science due to its favorable electronic properties, thermal stability, and synthetic accessibility.[1][2] The incorporation of a nitrophenyl group as a substituent on the oxadiazole ring introduces a strong electron-withdrawing nitro (-NO₂) group, which dramatically alters the molecule's electronic landscape. This substitution creates a pronounced donor-acceptor (D-A) system, where the oxadiazole and phenyl rings can act as π-electron donors and the nitro group as a powerful acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is central to the intriguing photophysical properties of these molecules.[3][4]

The position of the nitro group on the phenyl ring (ortho, meta, or para) further refines these properties, allowing for precise control over the extent of ICT and, consequently, the absorption and emission characteristics. This fine-tuning capability makes nitrophenyl-substituted oxadiazoles highly promising candidates for a range of applications, including:

-

Fluorescent Probes and Sensors: Their sensitivity to the local environment makes them suitable for detecting various analytes.[5][6][7]

-

Organic Light-Emitting Diodes (OLEDs): Their tunable emission colors and charge-transport properties are advantageous for display and lighting technologies.[8][9][10]

-

Pharmaceuticals: The oxadiazole core is a known pharmacophore, and understanding the photophysical properties can aid in the development of photoactivated drugs or diagnostic agents.[1][11]

This guide will provide a detailed examination of the synthesis and the key photophysical phenomena that govern the behavior of these molecules, supported by experimental protocols and theoretical insights.

Synthetic Strategies for Nitrophenyl-Substituted Oxadiazoles

The synthesis of nitrophenyl-substituted oxadiazoles is typically achieved through multi-step procedures starting from readily available nitrobenzoic acids.[12][13] A common and effective synthetic pathway involves the conversion of a substituted nitrobenzoic acid into its corresponding acyl hydrazide, followed by cyclization to form the 1,3,4-oxadiazole ring.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route for preparing 5-(nitrophenyl)-1,3,4-oxadiazole derivatives.

Caption: General synthetic workflow for nitrophenyl-substituted oxadiazoles.

Detailed Experimental Protocol: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

This protocol is a representative example based on established literature procedures.[12]

Step 1: Synthesis of Ethyl-4-nitrobenzoate

-

To a solution of 4-nitrobenzoic acid in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Synthesis of 4-Nitrobenzoylhydrazide

-

Dissolve the crude ethyl-4-nitrobenzoate in ethanol.

-

Add hydrazine hydrate to the solution.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature. The product will precipitate out.

-

Filter the solid, wash with cold ethanol, and dry to obtain the hydrazide.

Step 3: Synthesis of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol

-

To a solution of potassium hydroxide in ethanol, add 4-nitrobenzoylhydrazide and stir until a clear solution is obtained.

-

Add carbon disulfide dropwise to the solution at room temperature.

-

Continue stirring for 12-16 hours.

-

Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the desired product.

Core Photophysical Properties

The introduction of the nitrophenyl group imparts several key photophysical properties to the oxadiazole core, primarily driven by intramolecular charge transfer.

Absorption and Emission Characteristics

Nitrophenyl-substituted oxadiazoles typically exhibit absorption bands in the UV-visible region, corresponding to π-π* and n-π* electronic transitions.[8] The lowest energy absorption band is often broad and attributed to an intramolecular charge transfer (ICT) transition from the electron-rich oxadiazole-phenyl moiety to the electron-deficient nitro group.[3]

Upon excitation, these molecules can exhibit fluorescence, with the emission wavelength being highly sensitive to the molecular structure and the surrounding environment. The Stokes shift, which is the difference between the absorption and emission maxima, is often significant in these compounds, indicative of a substantial change in geometry and electronic distribution in the excited state.[8]

Table 1: Representative Photophysical Data for a Nitrophenyl-Substituted Oxadiazole Derivative

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) |

| Toluene | 472 | 532 | 2200 | 0.80 |

| Dichloromethane | 480 | 545 | 2350 | 0.65 |

| Acetonitrile | 490 | 550 | 2100 | 0.20 |

| Water | 499 | 553 | 1800 | 0.04 |

Note: The data presented is illustrative and based on trends observed for N-substituted 7-nitro-2,1,3-benzoxadiazol-4-amine derivatives, which share similar photophysical characteristics.[14]

Solvatochromism: Probing the Excited State

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent.[15] Nitrophenyl-substituted oxadiazoles often exhibit pronounced positive solvatochromism, meaning their emission spectra show a bathochromic (red) shift as the solvent polarity increases.[16][17][18] This is a direct consequence of the ICT character of the excited state.

In the ground state, the molecule has a certain dipole moment. Upon photoexcitation, the ICT process leads to a more polar excited state with a larger dipole moment.[8] Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thus lowering the energy of the excited state and resulting in a red-shifted emission.

Caption: Energy level diagram illustrating the effect of solvent polarity on emission.

Fluorescence Quenching